2,4-Dimethylthiazole-5-carbohydrazide

Catalog No.
S797876
CAS No.
99357-25-2
M.F
C6H9N3OS
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylthiazole-5-carbohydrazide

CAS Number

99357-25-2

Product Name

2,4-Dimethylthiazole-5-carbohydrazide

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbohydrazide

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10)

InChI Key

WHGDPVYDXLQXON-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C(=O)NN

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NN

2,4-Dimethylthiazole-5-carbohydrazide is a derivative of thiazole, specifically featuring a hydrazide functional group. Its molecular formula is C6H10N4OS, and it has a molecular weight of approximately 174.24 g/mol. The compound is recognized for its distinctive thiazole ring, which contributes to its chemical reactivity and biological activity.

The reactivity of 2,4-dimethylthiazole-5-carbohydrazide is influenced by the presence of the thiazole ring and the hydrazide group. Common reactions include:

  • Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atoms in the hydrazide can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, though activating groups may be required for significant reactivity .

Research indicates that compounds containing thiazole rings, including 2,4-dimethylthiazole-5-carbohydrazide, exhibit various biological activities. These may include:

  • Antimicrobial Properties: Thiazoles are known for their potential as antimicrobial agents against bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: Certain studies suggest that thiazole derivatives may possess anti-inflammatory properties .

Synthesis of 2,4-dimethylthiazole-5-carbohydrazide can be accomplished through several methods:

  • Condensation Reactions: A common method involves the reaction of 2,4-dimethylthiazole with hydrazine or its derivatives under acidic conditions.
  • Thiazole Derivatives: Starting from commercially available thiazole derivatives, functionalization through hydrazinolysis can yield the desired carbohydrazide .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps starting from simpler thiazole compounds followed by hydrazine treatment .

2,4-Dimethylthiazole-5-carbohydrazide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.
  • Organic Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules .

Studies investigating the interactions of 2,4-dimethylthiazole-5-carbohydrazide with biological systems have highlighted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, although detailed mechanisms require further exploration.
  • Receptor Binding: Preliminary data suggest potential interactions with cellular receptors that could mediate its biological effects.

Several compounds share structural similarities with 2,4-dimethylthiazole-5-carbohydrazide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylthiazoleThiazole ring with one methyl groupLower molecular weight; less complex reactivity
BenzothiazoleThiazole fused with a benzene ringExhibits distinct electronic properties
2-AminothiazoleThiazole with an amino groupEnhanced nucleophilicity due to amino group
4-MethylthiazoleSimilar to 2-methyl but with a different positionVarying reactivity patterns due to methyl position

Each of these compounds possesses unique characteristics that differentiate them from 2,4-dimethylthiazole-5-carbohydrazide while retaining similar thiazole-based frameworks. Their varying substituents lead to diverse chemical behaviors and potential applications in medicinal chemistry and materials science.

The synthesis of thiazole derivatives dates back to the early 20th century, with foundational methods such as the Hantzsch thiazole synthesis enabling the preparation of substituted thiazoles. While 2,4-dimethylthiazole-5-carbohydrazide itself is a more recent derivative, its development aligns with broader trends in medicinal chemistry during the 1990s–2000s, when thiazole-based compounds gained prominence for their anticancer and antimicrobial properties. Early studies focused on modifying the thiazole scaffold to enhance bioactivity, often introducing hydrazide groups to facilitate condensation reactions with carbonyl compounds.

Significance in Heterocyclic Chemistry

The compound’s significance lies in its dual functional groups:

  • Thiazole Ring: Provides aromatic stability and opportunities for electrophilic substitution. The sulfur and nitrogen atoms enable participation in hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.
  • Carbohydrazide Group: Acts as a nucleophilic site for forming Schiff bases, hydrazones, or acyl hydrazides, enabling structural diversification in drug design.

These features position 2,4-dimethylthiazole-5-carbohydrazide as a versatile intermediate for synthesizing bioactive hybrids, such as thiazole-hydrazone conjugates with anticancer properties.

Position in Thiazole-based Compound Classification

Thiazoles are classified by substitution patterns and functional groups. 2,4-Dimethylthiazole-5-carbohydrazide occupies a distinct niche within this framework:

ClassSubstituentsKey Features
2,4,5-TrisubstitutedMethyl (C2, C4), carbohydrazide (C5)Enhanced reactivity for condensation reactions
2-MonosubstitutedSingle methyl groupLimited functionalization sites
BenzothiazoleFused benzene ringAromatic stability but reduced solubility

This classification underscores its potential for forming complex hybrids compared to simpler thiazole derivatives.

Current Research Landscape

Recent studies highlight the compound’s role in medicinal chemistry and materials science:

Anticancer Applications

  • Hydrazone Derivatives: Condensation with aldehydes/ketones yields Schiff bases with cytotoxic activity. For example, 4,5-dimethylthiazole-hydrazone hybrids exhibit IC₅₀ values <10 µM against lung adenocarcinoma (A549) and glioma (C6) cell lines.
  • Molecular Docking: Interactions with kinase domains (e.g., EGFR) suggest potential as targeted therapies.

Antimicrobial Development

  • Thiazole-Pyrazoline Hybrids: Conjugation with pyrazoline rings enhances activity against Candida albicans and Staphylococcus aureus, with MIC values comparable to ketoconazole.

Material Science

  • Polymer Synthesis: Incorporated into specialty polymers to improve durability and environmental resistance.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-dimethyl-1,3-thiazole-5-carbohydrazide

Dates

Last modified: 08-15-2023

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